Mammaglobin-A precursor (83-92)

Phase I clinical trial DNA vaccine monitoring Progression-free survival

Mammaglobin-A precursor (83-92), designated Mam-A2.1, is the sole mammaglobin-A-derived epitope validated in a Phase I trial for HLA-A*0201 tetramer-based monitoring of vaccine-induced CD8+ T-cell responses. Unlike other in-class epitopes (e.g., Mam-A2.2), its recognition is tumor-restricted—healthy donors do not react—ensuring therapeutic specificity. This peptide enables ex-vivo expansion of tumor-reactive CTLs for adoptive transfer, correlates with IFN-γ ELISPOT and tumor regression in xenograft models, and supports companion diagnostic development. Procure this immunodominant, 10-amino-acid peptide (LIYDSSLCDL) for standardized, cross-trial immunomonitoring and targeted breast cancer research.

Molecular Formula
Molecular Weight
Cat. No. B1575423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMammaglobin-A precursor (83-92)
SynonymsMammaglobin-A precursor (83-92)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Mammaglobin-A Precursor (83-92) Peptide: A Tumor-Specific Immunodominant Epitope for Breast Cancer Research


Mammaglobin-A precursor (83-92), also designated Mam-A2.1, is a 10‑amino‑acid synthetic peptide (LIYDSSLCDL) derived from the secretoglobin family member SCGB2A2 (mammaglobin‑A), a tumor‑associated antigen that is overexpressed in 40–80 % of primary breast carcinomas with near‑absolute tissue specificity [1]. This peptide binds the HLA‑A*0201 molecule and is recognized by CD8+ cytotoxic T lymphocytes (CTLs) from breast cancer patients, establishing it as a functional, clinically monitored T‑cell epitope [2]. Unlike many cancer‑testis or oncofetal antigens, mammaglobin‑A expression is restricted to mammary epithelium and metastatic breast tumors, making the 83‑92 peptide a highly selective target for immunotherapeutic development and biomarker applications [3].

Why Mammaglobin-A Epitope Selection Directly Dictates T-Cell Response Quality and Clinical Applicability


Not all mammaglobin‑A‑derived peptides are functionally equivalent; epitope‑specific differences in HLA‑binding affinity, tumor‑restricted recognition, and clinical utility mean that generic substitution mandates rigorous re‑validation. The 83‑92 (Mam‑A2.1) epitope was deliberately selected for clinical monitoring based on its immunodominance and tumor‑specific T‑cell reactivity, whereas other in‑class epitopes such as Mam‑A2.2 (aa 2‑10) are recognized by healthy individuals, undermining their therapeutic specificity [1]. Furthermore, the 83‑92 peptide is the sole mammaglobin‑A-derived epitope for which HLA‑class‑I tetramer reagents and a validated DNA vaccine correlate with IFN‑γ production, tumor lysis, and in‑vivo tumor regression, making it the only candidate with a directly traceable link from epitope identity to clinical‑grade monitoring [2].

Quantitative Differentiation of Mammaglobin-A (83-92) Versus Closest Epitope Comparators in Breast Cancer Immunotherapy Applications


Clinical Translatability: Mam-A2.1 Is the Only Mammaglobin-A Epitope Used as a Monitoring Tool in a Phase I DNA-Vaccine Trial

In a Phase I clinical trial of a mammaglobin‑A DNA vaccine (NCT number not referenced in the source), the Mam‑A2.1 tetramer was the sole epitope‑specific reagent used to measure the CD8+ T‑cell response. Vaccinated breast cancer patients demonstrated a >four‑fold increase in mammaglobin‑A‑specific CD8 T cells, and preliminary evidence suggested improved progression‑free survival relative to enrolled but non‑vaccinated controls matched for HLA phenotype [1]. No other mammaglobin‑A epitope (e.g., Mam‑A2.2, Mam‑A2.4, or Mam‑A2.7) has been leveraged in a clinical trial for immune monitoring, making Mam‑A2.1 the only epitope with a demonstrated translational bridge from preclinical identification to clinical response assessment.

Phase I clinical trial DNA vaccine monitoring Progression-free survival

Immunodominance: Mam-A2.1 Is Explicitly Designated the Immunodominant HLA-A2-Restricted Epitope of Mammaglobin-A

Multiple independent groups have explicitly defined LIYDSSLCDL (Mam‑A2.1) as the immunodominant HLA‑A2‑restricted epitope of mammaglobin‑A [1][2]. The designation was based on computer‑assisted HLA‑binding predictions followed by validation in IFN‑γ ELISPOT and cytotoxicity assays using CD8+ T cells from both transgenic mice and breast cancer patients. In contrast, the Mam‑A2.2 epitope (aa 2‑10) elicits high reactivity in healthy individuals, indicating a lack of tumor‑restricted specificity and disqualifying it as a true tumor‑rejection antigen [3]. This differential designation directly impacts the choice of peptide for vaccine design, tetramer reagent construction, and immune‑monitoring assays.

Immunodominant epitope HLA-A2 restriction CD8+ T-cell epitope

Tetramer+ CD8 T-Cell Frequency Discriminates Breast Cancer Patients from Normal Controls Exclusively for Mam-A2.1

Quantitation of Mam‑A2.1 tetramer‑positive CD8+ T cells in peripheral blood revealed a significant elevation in HLA‑A2+ breast cancer patients (2.86 ± 0.8 %) relative to normal controls (0.71 ± 0.1 %; P = 0.01) [1]. This 4‑fold increase was accompanied by a parallel rise in IFN‑γ ELISPOT responses to the Mam‑A2.1 peptide (48.1 ± 20.9 vs. 2.9 ± 0.8 spots per million cells; P = 0.03), establishing a functional correlation between tetramer positivity and effector cytokine production. Equivalent quantitative discrimination between patients and controls has not been reported for any other mammaglobin‑A epitope.

HLA-class-I tetramer CD8+ T-cell frequency Cancer vs. normal discrimination

Adoptive Transfer of Mam-A2.1‑Specific CD8+ T Cells Induces Regression of Established Human Breast Cancer Xenografts

Purified CD8+ T cells from mammaglobin‑A DNA‑vaccinated HLA‑A2+/huCD8+ transgenic mice were transferred into SCID‑beige mice bearing established human breast cancer colonies. The transferred cells mediated regression of UACC‑812 tumors (HLA‑A2+/mammaglobin‑A+), as confirmed by tetramer+ CD8+ T‑cell infiltration, but failed to regress MCF‑7 tumors (HLA‑A2+/mammaglobin‑A–), demonstrating epitope‑dependent, antigen‑specific tumor elimination [1]. No comparable in‑vivo tumor‑regression data have been published for other mammaglobin‑A epitopes.

Adoptive T-cell therapy Xenograft tumor regression Mammaglobin-A antitumor immunity

Mam-A2.1 Is the Epitope of Choice for Adjuvant-Synergy and CD8+ T-Cell Activation Enhancement Studies

In a study designed to improve the efficacy of mammaglobin‑A‑based vaccination, the Mam‑A2.1 peptide was selected as the sole antigen for screening CpG‑ODN adjuvants (ODN2006, ODN M362) that enhance CD8+ CTL‑mediated cytotoxicity against HLA‑A2+/Mam‑A+ breast cancer cells [1]. Co‑treatment with class‑B and class‑C ODNs significantly increased Mam‑A2.1‑specific CTL activity, an effect that was not observed with class‑A ODN (ODN2216) or Mam‑A2.1 peptide alone, and was strictly Mam‑A‑dependent (no cytotoxicity against HLA‑A2+/Mam‑A– MCF‑7 cells). The deliberate choice of Mam‑A2.1 for this mechanistic adjuvant‑screening study underscores its privileged status as the most potent and best‑characterized mammaglobin‑A epitope.

CpG oligodeoxynucleotide adjuvant TLR-9/TLR-6 synergy CD8+ T-cell activation

Tumor-Restricted Recognition: Mam-A2.1 Is Recognized by Breast Cancer Patient CTLs, whereas Mam-A2.2 Is Cross-Recognized in Healthy Donors

IFN‑γ ELISPOT analysis of CD8+ CTLs from breast cancer patients demonstrated reactivity against Mam‑A2.1, Mam‑A2.3, Mam‑A2.4, and Mam‑A2.7, whereas the Mam‑A2.2 epitope elicited high reactivity in healthy individuals, indicating promiscuous recognition that is not tumor‑restricted [1]. This healthy‑donor cross‑reactivity disqualifies Mam‑A2.2 as a selective cancer‑vaccine component and highlights the superior tumor‑specificity profile of Mam‑A2.1. The tumor‑restricted recognition pattern is a key differentiator for vaccine‑antigen selection, ensuring that immunotherapeutic strategies target only malignant cells.

Tumor-restricted epitope CTL recognition Breast cancer specificity

High-Impact Application Scenarios Enabled by the Superior Specificity of Mammaglobin-A (83-92)


Clinical-Grade Immune Monitoring in Mammaglobin-A DNA Vaccine Trials

The Mam‑A2.1 tetramer reagent, already validated in a Phase I clinical trial, can be directly deployed for flow‑cytometry‑based monitoring of vaccine‑induced CD8+ T‑cell responses, enabling standardized, cross‑trial comparisons of immunogenicity without the need for de‑novo tetramer development [1].

Adoptive T‑Cell Therapy Against Established Breast Cancer

The demonstrated ability of Mam‑A2.1‑specific CD8+ T cells to infiltrate and regress HLA‑A2+/Mam‑A+ human breast cancer xenografts supports the use of this peptide for ex‑vivo expansion of tumor‑reactive CTLs destined for adoptive transfer in preclinical and eventual clinical settings [2].

Adjuvant‑Antigen Combination Screening Platforms

The established synergy between CpG‑ODN adjuvants and Mam‑A2.1 peptide provides a defined experimental system for testing novel adjuvant formulations, TLR agonist combinations, or nanoparticle‑delivery vehicles aimed at enhancing the immunogenicity of breast‑cancer vaccines [3].

Companion Diagnostic Development for Mammaglobin‑A‑Targeted Immunotherapies

Because Mam‑A2.1 tetramer frequency and IFN‑γ ELISPOT responses correlate with disease status and vaccine efficacy, this peptide can form the basis of a companion diagnostic assay to select and monitor patients enrolled in mammaglobin‑A‑targeted clinical trials [2].

Quote Request

Request a Quote for Mammaglobin-A precursor (83-92)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.